(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione
Overview
Description
(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione is an organic compound featuring a piperazine ring substituted with a benzyloxyphenylcarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione typically involves the following steps:
Formation of the Benzyloxyphenylcarbonothioyl Intermediate:
Coupling with 4-Methylpiperazine:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzoquinones
Reduction: Thiols or thioethers
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
(4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-{[3-(benzyloxy)phenyl]carbonyl}-4-methylpiperazine
- 1-{[3-(benzyloxy)phenyl]carbamoyl}-4-methylpiperazine
- 1-{[3-(benzyloxy)phenyl]sulfonyl}-4-methylpiperazine
Comparison: (4-Methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity compared to the carbonyl, carbamoyl, and sulfonyl analogs. This uniqueness can be leveraged in the design of molecules with specific properties for targeted applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-20-10-12-21(13-11-20)19(23)17-8-5-9-18(14-17)22-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFWPQWXMCVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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